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Introduction

The Cadiot-Chodkiewicz coupling is a powerful and versatile copper-catalyzed cross-coupling
reaction for the synthesis of unsymmetrical 1,3-diynes.[1][2][3] This reaction involves the
coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(l) salt and an
amine base.[1][3] The resulting diyne motif is a key structural element in numerous biologically
active compounds, natural products, and functional materials.[2][4] This document provides
detailed application notes, experimental protocols, and data for the successful implementation
of the Cadiot-Chodkiewicz coupling in a laboratory setting.

The key advantages of the Cadiot-Chodkiewicz coupling include its high selectivity for hetero-
coupling, relatively mild reaction conditions, and tolerance of a wide range of functional groups.
[1] However, a common challenge is the competing Glaser-Hay homocoupling of the terminal
alkyne, which can reduce the yield of the desired unsymmetrical diyne.[5] Recent
advancements in protocol development have focused on mitigating this side reaction and
improving the overall efficiency and environmental footprint of the coupling.[5][6]

Reaction Mechanism

The generally accepted mechanism for the Cadiot-Chodkiewicz coupling proceeds through a
catalytic cycle involving a copper(l) species. The key steps are:
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o Deprotonation and Copper Acetylide Formation: The amine base deprotonates the terminal
alkyne, which then reacts with the copper(l) salt to form a copper(l) acetylide intermediate.[1]

[7]

o Oxidative Addition: The copper(l) acetylide undergoes oxidative addition with the 1-

haloalkyne.

e Reductive Elimination: The resulting intermediate undergoes reductive elimination to form
the C-C bond of the 1,3-diyne product and regenerate the catalytically active copper(l)
species.[1]

X-C=C-R?
(1-Haloalkyne)

R*-C=C-C=C-R?
(1,3-Diyne)

Reductive Elimination

+ Base, + Cu(l)X
- HX, - Base-H*

R-C=C-H
(Terminal Alkyne)

Click to download full resolution via product page
Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.

Experimental Protocols

This section provides detailed protocols for the Cadiot-Chodkiewicz coupling, including a
classical procedure, a modern air-tolerant method, and a protocol for the in situ generation of
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volatile bromoalkynes.

Protocol 1: Classical Cadiot-Chodkiewicz Coupling

This protocol is a general procedure for the coupling of a terminal alkyne with a 1-bromoalkyne.
Materials:

e Terminal alkyne

e 1-Bromoalkyne

o Copper(l) bromide (CuBr)

» Piperidine

o Hydroxylamine hydrochloride

e Methanol

 Diethyl ether

e Saturated agueous ammonium chloride solution

e Anhydrous magnesium sulfate

e Round-bottom flask

e Magnetic stirrer

o Standard glassware for extraction and purification
Procedure:

o To a solution of the terminal alkyne (1.0 mmol) in methanol (10 mL) in a round-bottom flask is
added piperidine (1.2 mmol), hydroxylamine hydrochloride (0.1 mmol), and copper(l)
bromide (0.05 mmol).

e The mixture is stirred at room temperature for 10 minutes.
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e A solution of the 1-bromoalkyne (1.0 mmol) in methanol (5 mL) is added dropwise to the
reaction mixture.

e The reaction is stirred at room temperature and monitored by thin-layer chromatography
(TLC) until the starting materials are consumed.

» Upon completion, the reaction mixture is quenched with a saturated agueous ammonium
chloride solution and extracted with diethyl ether (3 x 20 mL).

e The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford the desired
1,3-diyne.

Protocol 2: Air-Tolerant Cadiot-Chodkiewicz Coupling
with Ascorbate

This modified protocol utilizes sodium ascorbate as a reductant to suppress unwanted side
reactions, allowing the coupling to be performed under aerobic conditions.[5]

Materials:

Terminal alkyne

e 1-Bromoalkyne

o Copper(l) bromide (CuBr)

e Sodium ascorbate

e n-Butylamine

o Ethanol

» Diethyl ether

1 M aqueous NaOH
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e 2 M aqueous HCI

e Anhydrous sodium sulfate
 Vial with a screw cap
Procedure:

e To a vial open to the air, add ethanol (0.5 mL), copper(l) bromide (3.6 mg, 0.025 mmol, 10
mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv).

e Cool the stirred suspension in an ice bath.

¢ Add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL), followed by
n-butylamine (52 pL, 0.25 mmol, 1.0 equiv).

e Add a solution of the 1-bromoalkyne (0.25 mmol) in ethanol (0.5 mL).

e Remove the vial from the ice bath and allow the reaction mixture to stir at room temperature
for 30 minutes.

o For work-up, dilute the reaction mixture with diethyl ether (30 mL) and extract with 1 M
aqueous NaOH (3 x 10 mL).

 Acidify the combined agueous phase with 2 M aqueous HCI (60 mL) and extract the product
with diethyl ether (3 x 20 mL).

o Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the product.

Protocol 3: Coupling with in situ Generated Volatile
Bromoalkynes

This protocol is particularly useful for coupling with low molecular weight, volatile
bromoalkynes, as it avoids their hazardous isolation and handling.[8][9]

Materials:
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e 1,1-Dibromoolefin precursor

e Terminal alkyne

e Lithium hexamethyldisilazide (LIHMDS)
o Copper(l) chloride (CuCl)

» Hydroxylamine hydrochloride

e Triethylamine

o Tetrahydrofuran (THF), anhydrous

o Water

o Dichloromethane

e Saturated agueous ammonium chloride solution
e Anhydrous sodium sulfate

» Schlenk flask

Procedure:

e To a Schlenk flask containing a solution of the 1,1-dibromoolefin (1.0 mmol) in anhydrous
THF (5 mL) at -78 °C under an inert atmosphere, add LIHMDS (1.0 M in THF, 1.0 mL, 1.0
mmol) dropwise.

 Stir the mixture at -78 °C for 1 hour to generate the bromoalkyne in situ.

» In a separate flask, prepare a solution of copper(l) chloride (0.1 mmol) and hydroxylamine
hydrochloride (0.2 mmol) in water (2 mL) and triethylamine (2 mL).

e Add the terminal alkyne (1.2 mmol) to the aqueous copper solution.

o Transfer the freshly prepared bromoalkyne solution at -78 °C to the aqueous mixture via
cannula.
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o Allow the reaction to warm to room temperature and stir for 4-12 hours.

¢ Quench the reaction with saturated agueous ammonium chloride solution and extract with
dichloromethane (3 x 20 mL).

» Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the yields of various unsymmetrical diynes synthesized via the
Cadiot-Chodkiewicz coupling under different conditions.

Table 1: Scope of the Air-Tolerant Cadiot-Chodkiewicz Coupling

1-
Terminal )
Entry Bromoalkyne Product Yield (%)
Alkyne (R?)
(R?)
1,4-
1-Bromo-2-
1 Phenylacetylene Diphenylbuta- 95
phenylacetylene .
1,3-diyne
A 1-(4-
1-Bromo-2- Methoxyphenyl)-
2 Methoxyphenyla 92
phenylacetylene 4-phenylbuta-
cetylene )
1,3-diyne
4 1-(4-
) 1-Bromo-2- Nitrophenyl)-4-
3 Nitrophenylacetyl 88
phenylacetylene phenylbuta-1,3-
ene
diyne
1-Bromo-2- 1-Phenyldeca-
4 1-Octyne ] 85
phenylacetylene 1,3-diyne
1-Bromo-1- 1-Phenyldeca-
5 Phenylacetylene ) 87
octyne 1,3-diyne
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Table 2: Coupling with in situ Generated 1-Bromopropyne[8]

Entry Terminal Alkyne Product Yield (%)
1-Phenylpenta-1,3-
1 Phenylacetylene ] 82
diyne
4- 1-(4-
2 Bromophenylacetylen Bromophenyl)penta- 75
e 1,3-diyne
o 2-(Penta-1,3-diyn-1-
3 2-Ethynylpyridine o 69
yl)pyridine
4 Propargyl alcohol Hexa-2,4-diyn-1-ol 78
5 3-Butyn-1-ol Hepta-2,4-diyn-1-ol 71

Applications in Drug Development

The 1,3-diyne scaffold is a prevalent feature in a variety of biologically active natural products

and synthetic molecules, making the Cadiot-Chodkiewicz coupling a valuable tool in drug

discovery and development.

e Anticancer Agents: The enediyne class of natural products, known for their potent anticancer

activity, contains a diyne unit within a larger ring system.[7][10] The Cadiot-Chodkiewicz

coupling has been employed in the synthesis of analogues of these complex molecules.[8]

For instance, it was a key step in the total synthesis of the highly anticancer active

compound (S)-(E)-15,16-dihydrominquartynoic acid.[8]

o Antidepressant Agents: Recent studies have identified 1,3-diyne compounds as novel and

potent antidepressant agents.[11] The synthesis of a library of these compounds for

structure-activity relationship (SAR) studies relies on efficient methods for diyne formation,

such as the Cadiot-Chodkiewicz coupling.[11]

e Natural Product Synthesis: The Cadiot-Chodkiewicz coupling is frequently used in the total

synthesis of complex natural products with diverse biological activities. Its ability to form
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carbon-carbon bonds with high stereospecificity is crucial for constructing intricate molecular
architectures.

Experimental Workflow

The following diagram illustrates a general workflow for performing a Cadiot-Chodkiewicz
coupling experiment.
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Reaction Setup:
- Add solvent, base, and Cu(l) catalyst to flask
- Stir under appropriate atmosphere

(Add Terminal Alkyne)
(Add 1-Ha|oa|kyne)

Stir at Specified Temperature
Monitor by TLC

i

Reaction Work-up:
- Quench reaction
- Extract with organic solvent

i

Purification:
- Dry organic layer
- Concentrate
- Column chromatography

Characterization:
-NMR, MS, etc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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